3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1H-indol-2-one
Overview
Description
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1H-indol-2-one is a complex organic compound that features a unique combination of functional groups, including a bromothiophene moiety, a nitro group, and an indolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1H-indol-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of 5-bromo-2-thiophenecarboxaldehyde with an appropriate boronic acid derivative under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. The use of microwave irradiation and environmentally friendly catalysts, such as fly ash: H2SO4, has been explored to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Chloramine-T is commonly used as an oxidant for the oxidative cyclization of intermediates.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reducing carbonyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can lead to various substituted thiophene derivatives .
Scientific Research Applications
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1H-indol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can participate in π-π stacking interactions, while the nitro group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler analog that lacks the indolone and nitro groups.
2-(5-bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles: Compounds with similar thiophene and bromine functionalities but different core structures.
Uniqueness
The uniqueness of 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1H-indol-2-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O5S/c15-12-4-3-11(23-12)10(18)6-14(20)8-5-7(17(21)22)1-2-9(8)16-13(14)19/h1-5,20H,6H2,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMNRVDMBZPKJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(C(=O)N2)(CC(=O)C3=CC=C(S3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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